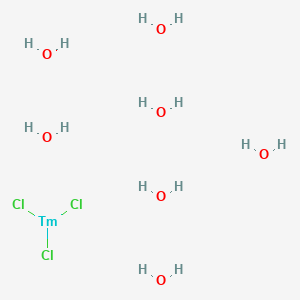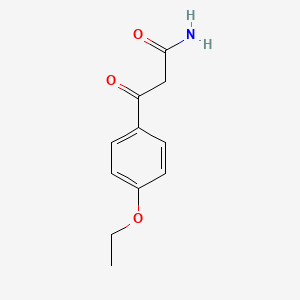
Thulium(III) chloride heptahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium(III) chloride heptahydrate is an inorganic compound composed of thulium and chlorine, with the chemical formula TmCl₃·7H₂O. It forms light green hygroscopic crystals and is highly soluble in water. Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thulium(III) chloride heptahydrate can be synthesized through several methods:
Reaction with Hydrochloric Acid: Thulium(III) oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium(III) chloride and water. The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ]
Direct Reaction with Chlorine: Thulium metal reacts directly with chlorine gas to form thulium(III) chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thulium(III) oxide with hydrochloric acid, followed by crystallization to obtain the heptahydrate form.
Types of Reactions:
Oxidation and Reduction: Thulium(III) chloride can undergo redox reactions, where thulium can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: Thulium(III) chloride can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Strong Bases: Reacting thulium(III) chloride with strong bases like sodium hydroxide (NaOH) results in the formation of thulium(III) oxide.
Hydrochloric Acid: As mentioned, hydrochloric acid is commonly used in the synthesis of thulium(III) chloride.
Major Products:
Thulium(III) Oxide: Formed by reacting thulium(III) chloride with strong bases.
Thulium(III) Hydroxide: Can be formed under certain conditions.
Wissenschaftliche Forschungsanwendungen
Thulium(III) chloride heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various thulium-containing compounds and nanostructures.
Biology: Employed in proteomics research and as a dopant in biological imaging techniques.
Medicine: Utilized in the development of medical imaging agents and therapeutic compounds.
Industry: Important in the production of glass, phosphors, and lasers. It is also used as a dopant for fiber amplifiers in telecommunications.
Wirkmechanismus
The mechanism of action of thulium(III) chloride heptahydrate depends on its application:
Photocatalysis: In NIR photocatalysis, thulium ions can absorb and emit near-infrared light, facilitating various photochemical reactions.
Dopant in Lasers: Thulium ions can enhance the efficiency and performance of lasers by providing specific energy transitions.
Vergleich Mit ähnlichen Verbindungen
Erbium(III) Chloride: Similar in structure and applications, used in lasers and optical fibers.
Ytterbium(III) Chloride: Another rare earth chloride with applications in lasers and materials science.
Thulium(II) Chloride: A lower oxidation state of thulium chloride with different chemical properties.
Uniqueness: Thulium(III) chloride heptahydrate is unique due to its specific optical and electronic properties, making it highly valuable in advanced scientific and industrial applications.
Eigenschaften
Molekularformel |
Cl3H14O7Tm |
|---|---|
Molekulargewicht |
401.40 g/mol |
IUPAC-Name |
trichlorothulium;heptahydrate |
InChI |
InChI=1S/3ClH.7H2O.Tm/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |
InChI-Schlüssel |
OJYFELNMGVBICO-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.O.O.O.O.Cl[Tm](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)


![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)




![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)


